molecular formula C2F6O3S B1296425 Trifluoromethyl trifluoromethanesulfonate CAS No. 3582-05-6

Trifluoromethyl trifluoromethanesulfonate

Cat. No.: B1296425
CAS No.: 3582-05-6
M. Wt: 218.08 g/mol
InChI Key: GVZFDPPAJXHNGL-UHFFFAOYSA-N
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Description

Trifluoromethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties and reactivityThe compound is valued for its ability to act as a reservoir of trifluoromethoxy anions, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with trifluoromethyl iodide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and corrosive nature of the reagents. The process may include steps such as distillation and purification to ensure the final product’s purity and stability .

Comparison with Similar Compounds

Trifluoromethyl trifluoromethanesulfonate is unique among trifluoromethylation reagents due to its ability to act as a reservoir of trifluoromethoxy anions. Similar compounds include:

Compared to these compounds, this compound offers greater versatility and reactivity, making it a valuable reagent in both academic and industrial research .

Biological Activity

Trifluoromethyl trifluoromethanesulfonate (TFMTS) is a compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural properties and biological activity. This article presents a comprehensive review of the biological activity associated with TFMTS, including its pharmacological implications, synthesis, and case studies.

Chemical Structure and Properties

TFMTS is characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which contribute to its lipophilicity and metabolic stability. The electronegative nature of fluorine enhances the compound's interactions with biological targets, making it a valuable candidate in drug design.

Pharmacological Implications

The incorporation of trifluoromethyl groups in pharmaceuticals has been shown to improve various properties such as potency, selectivity, and bioavailability. TFMTS has been explored for its potential applications in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing TFMTS exhibit significant antibacterial properties. For instance, compounds derived from TFMTS showed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as antimicrobial agents .
  • Anticancer Activity : Research indicates that TFMTS derivatives have demonstrated promising anticancer activity across multiple human cancer cell lines. Notably, certain compounds exhibited IC50 values that were lower than those of established chemotherapeutics like Doxorubicin .

Synthesis and Reaction Mechanisms

The synthesis of TFMTS can be achieved through various methods, including nucleophilic trifluoromethylation reactions. The introduction of the trifluoromethyl group into organic substrates often utilizes reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate. The reactivity of TFMTS in organic reactions is attributed to its ability to act as both a nucleophile and an electrophile due to the presence of the sulfonate group.

Case Studies

  • Antibacterial Studies : A series of TFMTS derivatives were synthesized and tested against Escherichia coli and Candida albicans. The most active compound exhibited an MIC value of 4.88 µg/mL against Bacillus mycoides .
  • Anticancer Efficacy : In vitro studies on TFMTS derivatives demonstrated significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, a derivative showed an IC50 value of 22.4 µM against PACA2 cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that TFMTS derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate these pathways fully .

Table: Biological Activity Summary of TFMTS Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound 1AntibacterialE. coli8.5 µg/mL
Compound 2AnticancerA54944.4 µM
Compound 3AnticancerPACA222.4 µM
Compound 4AntibacterialC. albicans4.88 µg/mL

Properties

IUPAC Name

trifluoromethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFDPPAJXHNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)C(F)(F)F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320072
Record name Trifluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3582-05-6
Record name 3582-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354415
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifluoromethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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